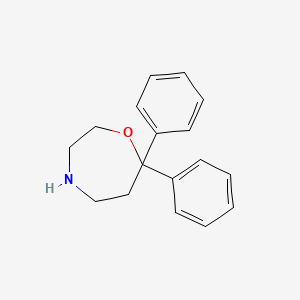

7,7-Diphenyl-1,4-oxazepane

Description

Structure

3D Structure

Properties

IUPAC Name |

7,7-diphenyl-1,4-oxazepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO/c1-3-7-15(8-4-1)17(11-12-18-13-14-19-17)16-9-5-2-6-10-16/h1-10,18H,11-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWHURECHDLFJSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCOC1(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90605467 | |

| Record name | 7,7-Diphenyl-1,4-oxazepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90605467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60163-54-4 | |

| Record name | 7,7-Diphenyl-1,4-oxazepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90605467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 7,7 Diphenyl 1,4 Oxazepane and Analogous Structures

Overview of Strategies for Constructing Seven-Membered N,O-Heterocycles

The synthesis of seven-membered heterocycles containing nitrogen and oxygen atoms, such as 1,4-oxazepanes, is a challenging area in organic chemistry. sioc-journal.cn The difficulty arises from the unique thermodynamic and kinetic properties of these medium-sized rings, including significant transannular strain and unfavorable entropic factors during cyclization. sioc-journal.cnsioc-journal.cn Despite these hurdles, their prevalence in natural products and biologically active molecules has spurred the development of diverse synthetic strategies. sioc-journal.cnsioc-journal.cn

Commonly employed methods are centered around intramolecular cyclization and cycloaddition reactions. rsc.orgthieme-connect.com Intramolecular approaches often involve the ring closure of a linear precursor containing the necessary heteroatoms and functional groups. rsc.org Key strategies include radical-mediated tandem cyclizations, which can circumvent the limitations of traditional methods, and various metal-catalyzed processes that facilitate ring formation. sioc-journal.cntandfonline.com Cycloaddition reactions, particularly those that form multiple bonds in a single step, offer an efficient route to the heterocyclic core. thieme-connect.comwjarr.com The choice of strategy is often dictated by the desired substitution pattern and the availability of starting materials. The development of stereoselective methods to control the geometry of the resulting heterocycle remains a significant focus of research. rsc.org

Transition Metal-Catalyzed Cyclization Processes

Transition metal catalysis has become an indispensable tool for the synthesis of complex heterocyclic structures, offering high efficiency and selectivity. bohrium.com Metals like palladium, copper, and others have been successfully employed to catalyze the formation of seven-membered N,O-heterocycles through various cyclization pathways. tandfonline.comresearchgate.net These methods often proceed under mild conditions and tolerate a wide range of functional groups.

Palladium-Catalyzed Approaches, including Regioselective 7-Endo-Dig Cyclization

Palladium catalysts are highly effective in promoting the synthesis of seven-membered heterocycles. researchgate.net A notable example is the regioselective synthesis of 4,5-disubstituted 7-membered N/O-heterocycles through a 7-endo-dig cyclization pathway. rsc.org This process involves the intramolecular attack of a nucleophile onto a palladium-activated alkyne. Specifically, 2-(1-alkynyl)phenylacetamide can be cyclized in the presence of palladium chloride (PdCl₂) in aqueous acetonitrile (B52724) to form the desired seven-membered ring. rsc.org The versatility of palladium catalysis is also demonstrated in domino reactions, where an initial carbopalladation is followed by a cyclization step, allowing for the construction of complex fused and polycyclic systems. chim.itjst.go.jp For instance, a γ-allenol moiety can undergo an oxypalladation in the presence of PdCl₂ to yield a seven-membered product via a 7-endo-trig cyclization. chim.it While 5-exo cyclizations are generally favored for 1,6-enynes, specific conditions using a Pd(0) catalyst with dihaloacetic acids can direct the reaction towards a 7-endo-trig pathway. bohrium.com

Table 1: Examples of Palladium-Catalyzed Cyclization for N,O-Heterocycles

| Catalyst System | Substrate Type | Cyclization Mode | Product Type | Reference |

|---|---|---|---|---|

| PdCl₂ in aq. MeCN | 2-(1-Alkynyl)phenylacetamide | 7-Endo-Dig | 1H-Benzo[d]azepin-2(3H)-one | rsc.org |

| PdCl₂ | γ-Allenol | 7-Endo-Trig | Oxocine-fused β-lactam | chim.it |

Copper-Catalyzed Cycloaddition and C-O Coupling Reactions

Copper catalysis offers a cost-effective and powerful alternative for synthesizing N,O-heterocycles. researchgate.net Copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient method for creating triazole rings, which can then serve as precursors to other N-heterocycles. digitellinc.combeilstein-journals.org More directly, copper catalysts can facilitate cycloaddition reactions to form larger rings. For example, copper-catalyzed formal [n + 1]/[n + 3] cycloadditions (where n=5 or 6) of diazo compounds with imidazolidines or hexahydropyrimidines provide a general route to six- to nine-membered diaza-heterocycles. acs.org

A notable application is the copper-catalyzed cascade reaction for the synthesis of 1,4-diaryl oxazepan-7-ones. rsc.org This one-pot procedure involves the reaction of a propargylamine (B41283) derivative with a sulfonyl azide (B81097), which generates a ketenimine intermediate in situ. An intramolecular nucleophilic addition of a hydroxyl group onto the ketenimine, followed by hydrolysis, yields the seven-membered lactam ring. rsc.org This strategy highlights the utility of copper in orchestrating multi-step transformations to build complex heterocyclic scaffolds from simple starting materials. rsc.orgfrontiersin.org

Other Metal-Assisted Synthetic Routes to N,O-Heterocycles

While palladium and copper are the most extensively studied, other transition metals also play a role in the synthesis of N,O-heterocycles. tandfonline.combohrium.com Metal-catalyzed multicomponent reactions (MCRs) are particularly attractive as they allow for the construction of complex molecules in a single step with high atom economy. frontiersin.org For instance, gold catalysts have been used in the cycloisomerization of enynes, and iron catalysts have been employed for dicarbofunctionalization of vinylarenes, showcasing the diverse reactivity that different metals can offer. tandfonline.comfrontiersin.org Rhodium catalysis has been dominant in many cycloadditions involving diazo compounds, although recent efforts have focused on developing more economical copper-based systems. acs.org The choice of metal and ligands is crucial for controlling the reaction pathway and achieving the desired selectivity. researchgate.net

Cycloaddition and Annulation Reactions

Cycloaddition and annulation reactions are powerful strategies for the convergent synthesis of cyclic structures, including seven-membered N,O-heterocycles. thieme-connect.comresearchgate.net These reactions construct the ring system by combining two or more smaller components in a single, often concerted, step.

Pericyclic Cycloaddition Involving Imines and Anhydrides

A well-established method for synthesizing the 1,3-oxazepine ring system involves the pericyclic cycloaddition of an imine (Schiff base) with an anhydride (B1165640). chemmethod.comresearchgate.net This reaction is often classified as a [2+5] cycloaddition, where the two atoms of the imine C=N bond react with a five-atom component derived from the anhydride. wjarr.comuokerbala.edu.iq

The reaction is typically carried out by refluxing the imine and a suitable anhydride (such as phthalic, maleic, or succinic anhydride) in a dry aprotic solvent like benzene (B151609). wjarr.comchemmethod.com The proposed mechanism involves the initial formation of a dipolar intermediate from the reaction between the imine and the anhydride. This intermediate then undergoes cyclization to form the seven-membered 1,3-oxazepine-4,7-dione ring. This method has been used to prepare a wide variety of oxazepine derivatives by varying the substituents on both the imine and the anhydride. researchgate.netuokerbala.edu.iq

Table 2: Synthesis of Oxazepine Derivatives via Imine-Anhydride Cycloaddition

| Imine Component | Anhydride | Product Type | Reference |

|---|---|---|---|

| Creatinine-derived Schiff bases | Phthalic, Maleic, Succinic Anhydride | Creatinine-fused Oxazepines | chemmethod.com |

| Schiff bases from 2-chlorobenzaldehyde | 3-Nitrophthalic Anhydride, Itaconic Anhydride | 1,3-Oxazepine derivatives | wjarr.com |

| Schiff bases from diaminoalkanes | Phthalic Anhydride | Bis-oxazepine derivatives | researchgate.net |

Cascade and Tandem Annulation Processes

Cascade and tandem annulation reactions represent an efficient approach to the synthesis of 1,4-oxazepanes, allowing for the formation of multiple bonds in a single operational step from simple starting materials. These processes are valued for their atom economy and ability to rapidly construct complex molecular architectures.

A notable example is the phosphine-triggered tandem [3 + 4] annulation between Morita–Baylis–Hillman (MBH) carbonates and 1,4-diheteroatom dinucleophiles. acs.org This methodology provides a facile route to saturated seven-membered 1,4-heterocycles, including 1,4-oxazepanes. The reaction proceeds through a phosphine-catalyzed allylic alkylation followed by a general base-catalyzed intramolecular Michael cyclization. acs.org While this method has been demonstrated for the synthesis of various 1,4-oxazepanes, its specific application to produce 7,7-diphenyl-1,4-oxazepane has not been explicitly detailed in the reviewed literature.

Another approach involves a Brønsted acid-catalyzed carbocyclization cascade. This process features the condensation of an alcohol with an aldehyde, followed by an intramolecular three-component coupling involving an alkyne, an oxocarbenium ion, and an arene. nih.gov This method has been successfully used to prepare a 1,4-oxazepane (B1358080) derivative in 89% yield from the corresponding alcohol precursor. nih.gov

Furthermore, tandem transformations involving C-N coupling and C-H carbonylation have been developed for the synthesis of benzo-1,4-oxazepine derivatives. nih.gov These reactions utilize various phenylamines and allyl halides under a carbon dioxide atmosphere. nih.gov Cascade reactions involving aza-Michael/SN2 annulation of trifluoromethyl pyrazole-derived oxadienes with α-bromohydroxamates have also been reported for the construction of 1,4-oxazepinones. researchgate.net

Ketenimine-Mediated Routes to 1,4-Oxazepan-7-ones

Ketenimines are highly reactive intermediates that can be effectively utilized in the synthesis of heterocyclic compounds. A copper-catalyzed cascade reaction involving the intramolecular nucleophilic addition to an N-sulfonylketenimine has been developed to furnish 2,4-diaryl-1,4-oxazepan-7-ones. rsc.org This one-pot procedure starts from readily available 1-aryl-2-(phenyl(prop-2-ynyl)amino)ethanols. rsc.org The in situ generated ketenimine undergoes an intramolecular nucleophilic attack by the hydroxyl group, followed by hydrolysis, to yield the seven-membered lactam. rsc.org This strategy is notable for its efficiency and mild reaction conditions.

The synthesis of 2,4-diaryl-1,4-oxazepan-7-ones has been achieved with good yields for various aryl substitutions. For instance, when the aryl group on the ethanol (B145695) moiety is phenyl and the N-substituent is also phenyl, the corresponding 2,4-diphenyl-1,4-oxazepan-7-one is obtained. Although this method provides a 2,4-diphenyl substituted oxazepanone, it does not directly yield the 7,7-diphenyl substitution pattern.

Electrophile-Mediated Cyclofunctionalization Reactions

Electrophile-mediated cyclofunctionalization is a powerful strategy for the synthesis of various heterocycles, including 1,4-oxazepanes. This method relies on the reaction of an unsaturated substrate containing a nucleophile with an electrophile, which triggers a cyclization cascade.

An expedient and efficient synthesis of chiral polysubstituted oxazepanes has been developed based on a regio- and stereoselective 7-endo cyclization through haloetherification. acs.org Computational and experimental mechanistic studies have confirmed the role of the asymmetry of the chiral bromonium intermediate in controlling the regioselectivity of the haloetherification. acs.org This method has been applied to a range of substrates, leading to the formation of tetra- and pentasubstituted oxazepanes with good yields and selectivities. acs.org

N-Propargylamine-Based Syntheses of 1,4-Oxazepane Scaffolds

N-propargylamines are versatile building blocks in organic synthesis and have been extensively used for the construction of nitrogen-containing heterocycles. rsc.orgresearchgate.netresearchgate.netbeilstein-journals.org The synthesis of 1,4-oxazepane and 1,4-diazepane cores from N-propargylamines has seen significant growth due to high atom economy and shorter synthetic routes. rsc.orgresearchgate.net

One such strategy involves the gold-catalyzed intramolecular cyclization of N-propargylic β-enaminones to generate 1,4-oxazepine (B8637140) derivatives. acs.org This one-pot reaction is mild and tolerates a range of substituents, providing moderate to good yields. acs.org Similarly, zinc chloride can mediate the 7-exo-dig cyclization of N-propargylic β-enaminones to afford 2-methylene-2,3-dihydro-1,4-oxazepines. researchgate.net

While these methods provide access to the 1,4-oxazepine core, the direct synthesis of this compound using N-propargylamine-based methods has not been specifically reported in the reviewed literature. However, the versatility of N-propargylamines as precursors suggests their potential for adaptation to synthesize a wide variety of substituted oxazepanes.

Baylis-Hillman Reaction as a Key Step in Oxazepane Synthesis

The Baylis-Hillman reaction is a carbon-carbon bond-forming reaction between an activated alkene and an electrophile, typically an aldehyde, catalyzed by a nucleophilic catalyst like a tertiary amine or phosphine. wikipedia.orgnrochemistry.com This reaction has been employed as a key step in the synthesis of Current time information in Madison County, US.uva.esoxazepin-7-ones. researchgate.net

A method has been developed for the synthesis of these compounds from readily available aldehydes and α-amino alcohols. researchgate.net The Baylis-Hillman adducts can be further transformed to construct the oxazepine ring. For example, the reaction has been utilized to create key cyclic intermediates for the synthesis of complex natural products. wikipedia.org Although a powerful tool for constructing functionalized molecules, the direct application of the Baylis-Hillman reaction for the synthesis of this compound is not explicitly described in the available literature.

Stereoselective and Enantioselective Synthesis of Oxazepanes

The development of stereoselective and enantioselective methods for the synthesis of oxazepanes is crucial for accessing chiral molecules with potential biological activity.

Selenocyclofunctionalization for Enantiopure 1,4-Oxazepanes

Enantiopure 1,4-oxazepane derivatives have been successfully prepared using the selenocyclofunctionalization of chiral 3-prenyl- and 3-cinnamyl-2-hydroxymethyl-substituted perhydro-1,3-benzoxazine derivatives. uva.esrsc.orgrsc.org This 7-endo-cyclization proceeds with high yields and diastereoselection. uva.esrsc.orgrsc.org

The regio- and stereochemistry of the cyclization products are influenced by the substitution pattern of the double bond, the nature of the hydroxyl group, and the experimental conditions. rsc.org For instance, using benzeneselenenyl chloride as the electrophile in the presence of SnCl₄ in CH₂Cl₂ at -78 °C, or in acetonitrile at room temperature, leads to the formation of the desired endo-cyclized products in moderate to good yields and stereoselection. rsc.org The presence of a phenyl substituent at the terminal position of the double bond has been shown to enhance the endo-regioselectivity. rsc.org This methodology provides a short and efficient route to a variety of enantiopure 1,4-oxazepanes with up to three stereocenters. rsc.org

Table of Reaction Conditions for Selenocyclofunctionalization

| Conditions | Reagents | Solvent | Temperature | Time |

|---|---|---|---|---|

| A | PhSeCl, SnCl₄ | CH₂Cl₂ | -78 °C | 2.5 h |

| B | PhSeCl | CH₃CN | Room Temp. | 14 h |

Data sourced from a study on the selenocyclofunctionalization of N-cinnamylperhydro-1,3-benzoxazines. rsc.org

Diastereoselective Approaches in Oxazepane Construction

The stereocontrolled synthesis of 1,4-oxazepane rings is a significant challenge in organic synthesis, with the diastereoselectivity of cyclization reactions being highly dependent on the nature of the substrate and the reaction conditions. Researchers have developed various strategies to influence the stereochemical outcome, primarily through substrate-controlled methods where existing stereocenters in the acyclic precursor direct the formation of new stereocenters during ring closure.

One notable approach involves the 7-endo selenocyclization of chiral 3-prenyl and 3-cinnamyl-2-hydroxymethylperhydro-1,3-benzoxazine derivatives. This method facilitates the preparation of enantiopure 1,4-oxazepanes with up to three stereocenters. dntb.gov.ua The cyclization is induced by phenylselenyl chloride, and the resulting diastereoselectivity is influenced by the substituents on the starting material.

Another significant method is the stereo- and regioselective bromoetherification of chiral allylic amines. thieme-connect.com This substrate-controlled cyclization relies on the formation of a bromonium ion, followed by an intramolecular ring opening. The stereoselectivity of this process is critically influenced by the substituents on the allylic amine, particularly the substituent alpha to the nitrogen atom (R5), with the beta-substituent (R4) also playing a role. thieme-connect.com The conformational preferences of the substrate's ground state are believed to dictate the stereochemical outcome. thieme-connect.com Furthermore, the substitution pattern on the olefinic part of the molecule determines the regioselectivity between the formation of the seven-membered 1,4-oxazepane ring and the competing six-membered morpholine (B109124) ring. thieme-connect.com Stabilizing groups, such as methyl or phenyl, on the double bond tend to favor the formation of 1,4-oxazepanes. thieme-connect.com

The following table summarizes representative examples of diastereoselective syntheses of 1,4-oxazepane derivatives.

| Starting Material | Reagents | Product | Diastereomeric Ratio (d.r.) | Yield (%) |

| Chiral allylic amine (R5=Bn, R4=H, R1=H, R2=H, R3=Me) | N-Bromosuccinimide (NBS) | 2-((Bromomethyl)phenyl)-4-benzyl-7-methyl-1,4-oxazepane | >99:1 | 95 |

| Chiral allylic amine (R5=Bn, R4=H, R1=Me, R2=Me, R3=H) | N-Bromosuccinimide (NBS) | 3,3-Dimethyl-4-benzyl-7-phenyl-1,4-oxazepane | 91:9 | 85 |

| Chiral allylic amine (R5=Bn, R4=Me, R1=H, R2=H, R3=Me) | N-Bromosuccinimide (NBS) | 2-((Bromomethyl)phenyl)-4-benzyl-6,7-dimethyl-1,4-oxazepane | 95:5 | 93 |

Table 1: Examples of Diastereoselective Bromoetherification for 1,4-Oxazepane Synthesis. Data compiled from J. Org. Chem. 2013, 78, 872–885. thieme-connect.com

One-Pot Synthetic Protocols for Oxazepane Derivatives

One-pot syntheses offer significant advantages in terms of efficiency, resource conservation, and reduced waste generation by combining multiple reaction steps into a single operation without isolating intermediates. Several one-pot methodologies have been developed for the construction of the 1,4-oxazepane scaffold and its fused derivatives.

An environmentally friendly and efficient one-pot method for synthesizing dibenzo[b,f] dntb.gov.uaajgreenchem.comoxazepine derivatives has been reported. ajgreenchem.com This approach utilizes ultrasonic irradiation to promote the reaction, which proceeds under mild, catalyst-free, and inexpensive conditions. The use of ultrasound is crucial, as it creates a fine emulsion of the reactants and the violent collapse of cavitation bubbles provides the necessary activation energy. ajgreenchem.com In the absence of ultrasonic irradiation, only trace amounts of the product were observed after a prolonged reaction time. ajgreenchem.com This method is noted for its operational simplicity and low reaction temperatures. ajgreenchem.com

Another powerful one-pot strategy involves multicomponent reactions (MCRs). A novel isocyanide-based three-component reaction has been developed for the synthesis of oxazepine-quinazolinone bis-heterocyclic scaffolds. nih.gov This reaction between 2-(2-formylphenoxy)acetic acid, 2-aminobenzamide, and an isocyanide proceeds without a catalyst to afford structurally complex molecules in excellent yields. nih.gov A key feature of this transformation is the formation of multiple bonds and two heterocyclic rings in a single step. The proposed mechanism involves the initial formation of an iminium intermediate, followed by the addition of the isocyanide and a subsequent Mumm rearrangement of the Ugi adduct, leading to the final product. nih.gov

Furthermore, a sequential rhodium(II)-catalyzed reaction of N-sulfonyl-1,2,3-triazoles with glycidols, followed by a regioselective Lewis acid-catalyzed intramolecular ring-opening, provides a one-pot route to nonaromatic ring-fused 1,4-oxazepines. researchgate.net The regioselectivity of the epoxide ring-opening in this sequence is largely controlled by the substituents on the glycidol (B123203) component. researchgate.net

The following table presents examples of one-pot synthetic protocols for 1,4-oxazepine derivatives.

| Reactants | Conditions | Product | Yield (%) |

| Salicylaldehyde, 2-aminophenol | Ultrasonic irradiation, 50 °C | Dibenzo[b,f] dntb.gov.uaajgreenchem.comoxazepine | 95 |

| 2-(2-formylphenoxy)acetic acid, 2-aminobenzamide, tert-butyl isocyanide | Ethanol, reflux | N-(tert-butyl)-5-oxo-5,7-dihydro-13H-benzo researchgate.netchemrxiv.orgdntb.gov.uaajgreenchem.comoxazepino[4,3-a]quinazoline-13-carboxamide | 94 |

| N-sulfonyl-1,2,3-triazole, Glycidol | 1. Rh₂(OAc)₄, 2. Mg(OtBu)₂ | Ring-fused 1,4-oxazepine | Not specified |

Table 2: Examples of One-Pot Syntheses of 1,4-Oxazepine Derivatives. Data compiled from multiple sources. ajgreenchem.comnih.govresearchgate.net

Spectroscopic Characterization Techniques for 7,7 Diphenyl 1,4 Oxazepane

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic compounds. By observing the magnetic behavior of atomic nuclei, particularly ¹H and ¹³C, chemists can deduce the connectivity and chemical environment of atoms within a molecule.

One-Dimensional (1D) NMR Analysis (e.g., ¹H-NMR, ¹³C-NMR)

One-dimensional NMR provides fundamental information about the number and types of protons and carbons in a molecule.

¹H-NMR Spectroscopy: The proton NMR spectrum of 7,7-Diphenyl-1,4-oxazepane is anticipated to show distinct signals corresponding to the different proton environments in the molecule. The phenyl groups would exhibit complex multiplets in the aromatic region (typically δ 7.0-8.0 ppm). The protons on the oxazepane ring would appear in the aliphatic region, with their chemical shifts influenced by the adjacent oxygen and nitrogen atoms. For instance, the methylene (B1212753) protons adjacent to the oxygen (C5-H) would likely resonate at a lower field (further downfield) compared to those adjacent to the nitrogen (C3-H and C2-H), which would in turn be downfield from a typical alkane. The NH proton would appear as a broad singlet, and its chemical shift could vary depending on the solvent and concentration.

¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H-NMR data by providing the number of unique carbon environments. The two phenyl groups would show characteristic signals in the aromatic region (δ 120-150 ppm). The quaternary carbon atom C7, bonded to two phenyl groups, would appear as a distinct signal in the aliphatic region, likely downfield due to the deshielding effect of the aromatic rings. The other carbon atoms of the oxazepane ring (C2, C3, C5, and C6) would resonate at chemical shifts indicative of their proximity to the heteroatoms. For example, C5, being adjacent to the oxygen atom, would be expected at a lower field than C3 and C2, which are adjacent to the nitrogen atom.

Hypothetical ¹H and ¹³C NMR Data for this compound:

| Proton Assignment (¹H) | Expected Chemical Shift (δ, ppm) | Multiplicity | Carbon Assignment (¹³C) | Expected Chemical Shift (δ, ppm) |

| H-2 | ~2.8-3.2 | Triplet | C-2 | ~45-55 |

| H-3 | ~3.0-3.4 | Triplet | C-3 | ~50-60 |

| H-5 | ~3.8-4.2 | Triplet | C-5 | ~65-75 |

| H-6 | ~2.5-2.9 | Triplet | C-6 | ~40-50 |

| NH | Variable (broad) | Singlet | C-7 | ~80-90 |

| Phenyl-H | ~7.2-7.6 | Multiplet | Phenyl-C (ipso) | ~140-150 |

| Phenyl-C (o, m, p) | ~125-130 |

Note: This is a hypothetical data table based on known chemical shift ranges for similar functional groups and structures. Actual experimental values may vary.

Two-Dimensional (2D) NMR Techniques for Structural Assignment

Two-dimensional NMR experiments are crucial for unambiguously assigning the signals observed in 1D NMR spectra and for confirming the connectivity of the molecule.

COSY is a homonuclear correlation experiment that reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. sdsu.edu In the case of this compound, a COSY spectrum would be expected to show correlations between the protons on adjacent carbons in the oxazepane ring. For instance, the protons at C2 would show a cross-peak with the protons at C3, and the protons at C5 would show a cross-peak with the protons at C6. This would allow for the sequential assignment of the protons along the aliphatic chain of the ring.

HMQC, or its more modern counterpart HSQC (Heteronuclear Single Quantum Coherence), is a heteronuclear correlation experiment that correlates protons directly to the carbons to which they are attached (one-bond ¹H-¹³C coupling). sdsu.edu This technique is invaluable for assigning the carbon signals based on their corresponding, and often more easily assigned, proton signals. For each non-quaternary carbon in this compound, a cross-peak would be observed between the proton(s) attached to it and the carbon itself.

Advanced NMR Methodologies for Detailed Insights

Beyond the standard 1D and 2D NMR experiments, more advanced techniques could provide even deeper structural and conformational insights into this compound. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) could be used to determine the through-space proximity of protons, offering valuable information about the three-dimensional structure and stereochemistry of the molecule. Furthermore, variable temperature NMR studies could be employed to investigate conformational dynamics, such as ring-flipping, that may be present in the seven-membered oxazepane ring.

Solid-State NMR (SSNMR) Spectroscopy for Crystalline Forms

Solid-State NMR (SSNMR) is a powerful, non-destructive technique for characterizing the structure and dynamics of materials in their solid phase. u-tokyo.ac.jp Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, SSNMR probes these interactions, which are dependent on the orientation of the molecule with respect to the external magnetic field. mdpi.com Techniques like Magic Angle Spinning (MAS) and Cross-Polarization (CP) are employed to enhance spectral resolution and sensitivity, respectively. u-tokyo.ac.jp

For this compound, SSNMR would be instrumental in analyzing its crystalline polymorphs. The seven-membered oxazepane ring can adopt various conformations (e.g., chair, boat), and SSNMR can distinguish between these conformations as they are locked in the crystal lattice. Furthermore, the two phenyl groups attached to the same carbon atom (C7) may be non-equivalent in the solid state due to crystal packing effects. This non-equivalence would result in distinct signals in the ¹³C SSNMR spectrum for chemically similar carbon atoms, providing direct evidence of the molecule's conformation and packing arrangement. acs.orgacs.org Two-dimensional SSNMR experiments, such as ¹H-¹³C HETCOR (Heteronuclear Correlation), can further elucidate the spatial proximity between specific protons and carbons in the crystalline structure. polymersynergies.net

Table 1: Hypothetical ¹³C SSNMR Data for a Crystalline Form of this compound

| Atom Site | Expected Chemical Shift (ppm) | Rationale |

| C7 (quaternary) | ~80-90 | Quaternary carbon attached to two phenyl groups, an oxygen, and a nitrogen-containing ring. |

| Phenyl C (ipso) | ~140-150 | Aromatic carbons directly attached to C7. Two distinct signals may appear if the rings are non-equivalent. |

| Phenyl C (ortho, meta, para) | ~125-135 | Aromatic carbons of the phenyl rings. Multiple signals are expected due to restricted rotation and packing. |

| Oxazepane CH₂ (aliphatic) | ~50-70 | Methylene carbons within the flexible seven-membered ring. Multiple distinct signals would indicate a fixed, non-symmetrical conformation. |

Variable Temperature NMR Studies for Conformational Dynamics

The seven-membered 1,4-oxazepane (B1358080) ring is inherently flexible and is expected to undergo rapid conformational exchange in solution at room temperature. stir.ac.uk This dynamic behavior can be investigated using Variable Temperature (VT) NMR spectroscopy. numberanalytics.com By systematically lowering the temperature of the sample, the rate of conformational interconversion can be slowed down relative to the NMR timescale. lifesciencesite.com

At room temperature, the ¹H NMR spectrum of this compound might show broad signals or time-averaged signals for the methylene protons of the oxazepane ring. As the temperature is lowered, the equilibrium between different conformations (e.g., chair-to-boat interconversions) slows. Below a certain temperature, known as the coalescence temperature, the single averaged signal for a pair of exchanging nuclei will decoalesce into two or more distinct signals, each representing a unique chemical environment in a specific "frozen-out" conformation. lifesciencesite.com By analyzing the spectra at various temperatures, it is possible to determine the thermodynamic and kinetic parameters for this conformational exchange, such as the activation energy (ΔG‡) of the ring inversion process. lifesciencesite.com Such studies are crucial for understanding the molecule's flexibility, which can influence its biological activity and chemical reactivity. acs.org

Table 2: Expected Observations in VT-NMR Study of this compound

| Temperature Range | Spectral Appearance | Interpretation |

| High Temperature (e.g., > 298 K) | Sharp, time-averaged signals for oxazepane ring protons. | Fast conformational exchange on the NMR timescale. |

| Intermediate Temperature | Signal broadening for oxazepane ring protons. | Exchange rate is comparable to the NMR frequency difference between sites. |

| Low Temperature (e.g., < 250 K) | Decoalescence into multiple distinct signals for diastereotopic protons. | Slow exchange; individual conformations are "frozen out" and observed separately. |

Diffusion-Ordered Spectroscopy (DOSY) for Molecular Diffusion

Diffusion-Ordered Spectroscopy (DOSY) is a powerful NMR technique that separates the signals of different species in a mixture based on their translational diffusion coefficients. huji.ac.il The diffusion coefficient is related to the size and shape of a molecule; larger molecules diffuse more slowly than smaller ones. emerypharma.com A DOSY experiment generates a 2D spectrum with chemical shifts on one axis and diffusion coefficients on the other. huji.ac.il

For a pure sample of this compound, all proton signals should align horizontally at the same diffusion coefficient value in the DOSY spectrum. This provides strong evidence that all observed signals belong to a single molecular entity, effectively confirming the sample's purity from a size-based perspective. It is a valuable tool for verifying that the compound is not undergoing aggregation or degradation in solution. mdpi.comemerypharma.com The measured diffusion coefficient can also be used to estimate the molecule's hydrodynamic radius using the Stokes-Einstein equation, offering insight into its effective size in a given solvent. u-tokyo.ac.jp

Table 3: Illustrative DOSY NMR Results for this compound in CDCl₃

| Species | Chemical Shift Range (ppm) | Diffusion Coefficient (D) (x 10⁻¹⁰ m²/s) | Interpretation |

| This compound | 2.5 - 7.5 | ~9.5 | All signals align, indicating they belong to a single species of a specific hydrodynamic size. |

| Tetramethylsilane (TMS) | 0 | ~35.0 | Internal standard; smaller molecule, faster diffusion. |

| Residual CHCl₃ | 7.26 | ~30.0 | Solvent signal; smaller molecule, faster diffusion. |

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the vibrational modes of a molecule. These methods are highly sensitive to the presence of specific functional groups and provide a unique "molecular fingerprint."

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum is a plot of absorbance versus wavenumber. It is an exceptionally useful tool for identifying the functional groups present in a molecule. biojournals.us For this compound, the FT-IR spectrum would be characterized by absorptions corresponding to its key structural components. Research on various 1,4-oxazepane derivatives provides a basis for assigning these characteristic bands. researchgate.net

Table 4: Expected Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Reference |

| 3100 - 3000 | C-H Stretch | Aromatic (Phenyl Rings) | |

| 2980 - 2850 | C-H Stretch | Aliphatic (Oxazepane Ring CH₂) | researchgate.net |

| ~1600, ~1490, ~1450 | C=C Stretch | Aromatic Ring Skeletal Vibrations | |

| ~1250 - 1050 | C-O-C Stretch | Ether linkage in oxazepane ring | researchgate.net |

| ~1150 - 1000 | C-N Stretch | Aliphatic Amine |

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy is a complementary vibrational technique that relies on the inelastic scattering of monochromatic light (usually from a laser). researchgate.net While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in polarizability. It is particularly effective for observing non-polar, symmetric bonds and skeletal vibrations of aromatic rings. asianpubs.orgresearchgate.net

The Raman spectrum of this compound would be dominated by signals from the two phenyl groups. A very strong band around 1000 cm⁻¹ due to the symmetric "breathing" mode of the benzene (B151609) ring is a characteristic feature of phenyl-substituted compounds. mdpi.com Other bands corresponding to C-H stretching and bending, as well as the skeletal deformations of the oxazepane ring, would also be present.

Table 5: Expected Prominent Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Vibration Type | Assignment | Reference |

| ~3060 | Aromatic C-H Stretch | Phenyl Rings | asianpubs.org |

| ~1605 | Aromatic C=C Stretch | Phenyl Rings | researchgate.net |

| ~1030 | Aromatic C-H in-plane bend | Phenyl Rings | researchgate.net |

| ~1002 | Ring Breathing Mode | Symmetric vibration of Phenyl Rings | mdpi.com |

| 280-100 | Lattice Vibrations / Skeletal Deformations | Low-frequency modes of the entire molecule | mdpi.com |

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that ionizes molecules and sorts them based on their mass-to-charge (m/z) ratio. High-resolution mass spectrometry (HRMS) can determine the molecular formula of a compound with high accuracy. The fragmentation pattern observed in the mass spectrum provides valuable structural information. libretexts.org

For this compound (C₂₀H₂₃NO), the molecular ion peak (M⁺˙) would be expected at an m/z corresponding to its monoisotopic mass. Due to the presence of one nitrogen atom, the molecular ion will have an odd nominal mass, consistent with the Nitrogen Rule. libretexts.org

The fragmentation pattern under electron impact (EI) ionization would likely be initiated by cleavage of the bonds within the oxazepane ring. A prominent fragmentation pathway would involve the loss of one of the phenyl groups or cleavage to form the highly stable diphenylmethyl cation, [(C₆H₅)₂CH]⁺. Analysis of these fragments helps to confirm the connectivity of the molecular structure. core.ac.ukwhitman.edu

Table 6: Plausible Mass Spectrometry Fragmentation Data for this compound

| m/z Value | Proposed Fragment | Formula | Interpretation |

| 293 | [M]⁺˙ | [C₂₀H₂₃NO]⁺˙ | Molecular Ion Peak |

| 216 | [M - C₆H₅]⁺ | [C₁₄H₁₈NO]⁺ | Loss of a phenyl radical. |

| 167 | [(C₆H₅)₂CH]⁺ | [C₁₃H₁₁]⁺ | Formation of the stable diphenylmethyl cation. |

| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ | Phenyl cation. |

Advanced Structural Elucidation Via X Ray Crystallography

Single-Crystal X-ray Diffraction (SCXRD) for Absolute Configuration and Bond Parameters

Single-Crystal X-ray Diffraction (SCXRD) stands as the unequivocal method for determining the precise three-dimensional structure of a crystalline solid. rsc.org This technique allows for the elucidation of the absolute configuration, bond lengths, bond angles, and torsion angles that define the molecular geometry of 7,7-Diphenyl-1,4-oxazepane.

While a specific, publicly available crystal structure of this compound is not detailed in the provided search results, analysis of structurally similar compounds, such as those containing a 1,4-oxazepane (B1358080) or a related 1,4-diazepane ring, provides significant insight into the expected structural parameters. chemrxiv.orgnih.gov For instance, in a related 1,4-diazepane derivative, the seven-membered ring was found to adopt a chair conformation. nih.gov It is highly probable that the 1,4-oxazepane ring in the title compound also adopts a non-planar conformation, likely a twisted-chair or boat form, to minimize steric strain from the two bulky phenyl groups attached to the same carbon atom (C7).

The SCXRD analysis would precisely define the puckering parameters of the 1,4-oxazepane ring. nih.gov Furthermore, it would provide exact measurements of the bond lengths and angles within the molecule. Key parameters of interest would include the C-O, C-N, and C-C bond lengths within the oxazepane ring, as well as the C-N-C and C-O-C bond angles which are critical to defining the ring's conformation. The lengths of the C-C bonds within the phenyl rings are expected to be typical for aromatic systems. nih.gov The N-H bond length within the amine group and the C-H bond lengths of the phenyl and methylene (B1212753) groups would also be determined. nih.gov

The following table outlines the expected crystallographic data that would be obtained from an SCXRD analysis of this compound, based on data for analogous structures.

| Parameter | Expected Value/Information |

| Crystal System | To be determined (e.g., Monoclinic, Orthorhombic) |

| Space Group | To be determined (e.g., P2₁/c, C2/c) |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Specific Å and ° values defining the unit cell volume. |

| Z (Molecules per unit cell) | An integer value, typically 2, 4, or 8. |

| Conformation of 1,4-oxazepane ring | Likely a chair or twist-boat conformation. |

| Dihedral angles of Phenyl Rings | The relative orientation of the two phenyl groups. |

Polymorphism and Cocrystallization Studies

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical area of study in materials science and pharmaceuticals. Different polymorphs of the same compound can exhibit distinct physical properties. To date, specific studies on the polymorphism or cocrystallization of this compound have not been reported in the provided search results. However, the potential for polymorphism exists due to the conformational flexibility of the oxazepane ring and the possibility of different hydrogen bonding networks and packing arrangements. mdpi.com

Cocrystallization, the formation of a crystalline solid containing two or more different molecules in a stoichiometric ratio, offers a strategy to modify the physicochemical properties of a compound. Future studies could explore the cocrystallization of this compound with other molecules (co-formers) to investigate new solid forms with potentially altered properties.

Powder X-ray Diffraction (PXRD) for Bulk Crystalline Phase Analysis

Powder X-ray Diffraction (PXRD) is a powerful, non-destructive technique used for the analysis of bulk crystalline materials. usp.orglibretexts.org Unlike SCXRD, which requires a single, well-ordered crystal, PXRD can be performed on a polycrystalline powder. libretexts.org The resulting diffraction pattern is a fingerprint of the crystalline phase, characterized by a series of peaks at specific diffraction angles (2θ). usp.org

For this compound, PXRD is an essential tool for:

Phase Identification: Comparing the experimental PXRD pattern to a database or a pattern calculated from SCXRD data can confirm the identity and phase purity of a synthesized batch. libretexts.org

Analysis of Polymorphism: Each polymorph of a compound will produce a unique PXRD pattern, making PXRD the primary method for identifying and distinguishing between different polymorphic forms. usp.orgrigaku.com

Monitoring Crystallinity: PXRD can be used to assess the degree of crystallinity of a sample and to detect the presence of any amorphous content. usp.org

In-situ Studies: PXRD can be employed to study phase transitions as a function of temperature or other environmental factors. rigaku.com

The table below illustrates a hypothetical comparison of PXRD peak positions for two different polymorphs of this compound.

| 2θ Angle (°) - Polymorph A | 2θ Angle (°) - Polymorph B |

| 8.5 | 9.1 |

| 12.3 | 13.0 |

| 15.8 | 16.2 |

| 19.1 | 18.5 |

| 21.7 | 22.4 |

| 25.0 | 24.8 |

Conformational Analysis and Stereochemical Aspects

Computational Approaches to Conformational Space Exploration

Given the flexibility of the seven-membered ring, exploring the complete conformational space of 7,7-Diphenyl-1,4-oxazepane requires sophisticated computational methods. These approaches aim to identify all possible low-energy structures, or conformers, and rank them by their relative stability.

The initial exploration of a molecule's potential energy surface is commonly performed using molecular mechanics (MM) force fields. researchgate.net These classical methods provide a computationally inexpensive way to generate a large number of potential conformers.

MMFF94 (Merck Molecular Force Field 94) : This force field is particularly well-suited for organic and medicinal compounds. avogadro.cc It has been parameterized for a wide array of functional groups, making it a robust choice for calculating the geometries and energies of molecules like this compound. researchgate.netavogadro.cc MMFF94 is often praised for its accuracy in computing conformational energies and geometries. bath.ac.ukstanford.edu

PM7 (Parameterization Method 7) : As a semi-empirical quantum mechanical method, PM7 offers a higher level of theory than classical force fields while remaining computationally efficient. It is often used to refine and re-rank the energies of conformers initially generated by MM methods. core.ac.uk However, studies have shown that classical force fields like MMFF94 can sometimes show poor correlation with PM7 energies, highlighting the importance of dihedral angle differences in the final optimized geometries. core.ac.uk

The general workflow involves generating a large pool of random or systematically varied structures and then minimizing their energy using a force field like MMFF94 to find the nearest local energy minima. researchgate.net

To ensure a thorough exploration of the conformational space, especially for flexible molecules, advanced search algorithms are employed. nih.govresearchgate.net

Systematic Search : This method involves rotating all rotatable bonds in the molecule by a defined increment. While comprehensive, this approach can become computationally prohibitive for molecules with many rotatable bonds.

Genetic Algorithms (GA) : Inspired by evolutionary biology, genetic algorithms are a powerful stochastic method for navigating complex energy landscapes. researchgate.netresearchgate.net An initial population of conformers (chromosomes) is generated, and their "fitness" is evaluated based on their energy. researchgate.netchemrxiv.org The algorithm then applies operations like crossover (mixing parts of two conformers) and mutation (randomly changing a dihedral angle) to create a new generation of conformers. researchgate.netchemrxiv.org This process is repeated over many generations, efficiently guiding the search toward low-energy regions of the conformational space. arxiv.org This approach has proven successful for sampling the conformations of flexible and cyclic systems. researchgate.netpnas.org

| Method | Principle | Application in Conformational Analysis | Key Strengths |

|---|---|---|---|

| MMFF94 | Classical mechanics; uses parameterized functions to calculate potential energy based on bond lengths, angles, and dihedrals. avogadro.ccstanford.edu | Initial generation and energy minimization of a large number of conformers. researchgate.net | Fast and computationally inexpensive; well-parameterized for a wide range of organic molecules. avogadro.cc |

| PM7 | Semi-empirical quantum mechanics; approximates solutions to the Schrödinger equation using parameters from experimental data. | Refinement and re-ranking of conformer energies obtained from MM methods. core.ac.uk | More accurate than MM force fields, accounts for electronic effects. |

| Genetic Algorithms | Stochastic search method based on principles of evolution (selection, crossover, mutation). researchgate.netresearchgate.net | Efficiently samples the conformational space of flexible molecules to find low-energy conformers. chemrxiv.orgpnas.org | Robust for complex systems; less likely to get trapped in local energy minima compared to simpler search methods. researchgate.net |

Benchmarking of Conformational Analysis Protocols against Reference Data

The reliability of any computational protocol depends on its ability to reproduce high-quality experimental or theoretical reference data. nih.govchemrxiv.org Benchmarking studies are essential to validate the chosen methods. nih.gov This process involves comparing the computed relative energies and geometries of conformers against more accurate, albeit computationally expensive, methods like high-level ab initio calculations or against experimental data where available. nih.govchemrxiv.org Such studies help in selecting a protocol that offers the best compromise between accuracy and computational cost, ensuring the predicted conformational ensemble is a faithful representation of reality. chemrxiv.orgchemrxiv.org

Ring Conformations of 1,4-Oxazepanes (e.g., Chair, Boat, Twist-Boat forms)

The seven-membered 1,4-oxazepane (B1358080) ring is non-planar and can exist in several conformations to relieve ring strain. vulcanchem.com These are analogous to the well-studied conformations of cyclohexane (B81311) but are generally more flexible. The principal conformations include various chair, boat, and twist-boat forms. libretexts.orglibretexts.org

Chair Conformation : Characterized by a puckered ring structure that minimizes angle and torsional strain, similar to the cyclohexane chair. libretexts.orgwikipedia.org

Boat Conformation : A higher-energy conformation that often suffers from steric repulsion between "flagpole" atoms. libretexts.orglibretexts.org

Twist-Boat (or Skew-Boat) Conformation : A more stable, twisted version of the boat form that alleviates some of the flagpole interactions and eclipsing strain. libretexts.orgupenn.edu For some substituted seven-membered rings, the twist-boat can be the most stable conformation. upenn.edu

The energy barrier for interconversion between these forms is typically low, meaning the molecule exists as a dynamic equilibrium of multiple conformers at room temperature. wikipedia.org

Influence of the 7,7-Diphenyl Moiety on Ring Flexibility and Conformational Preferences

The presence of two bulky phenyl groups on the same carbon atom (a gem-diphenyl substitution) at the C7 position has a profound impact on the conformational behavior of the 1,4-oxazepane ring. This is an example of the Thorpe-Ingold effect, where geminal substitution can decrease the internal bond angle and restrict conformational freedom. nih.gov

| Conformation | General Description | Influence of 7,7-Diphenyl Moiety |

|---|---|---|

| Chair | A family of puckered, low-strain conformations. Can have different atoms in the "back" of the chair. | The bulky phenyl groups would create significant 1,3-diaxial-like interactions, likely destabilizing many chair forms unless a specific chair allows the phenyl groups to occupy pseudo-equatorial positions. |

| Boat | A flexible, higher-energy conformation with potential flagpole interactions. libretexts.org | Likely to be highly disfavored due to severe steric clashes between the phenyl groups and flagpole hydrogens or other ring atoms. |

| Twist-Boat | A twisted form of the boat that is generally more stable. libretexts.orgupenn.edu | This conformation is often favored in highly substituted seven-membered rings as it can effectively minimize steric strain. It is a probable candidate for the global minimum energy conformer of this compound. |

Stereochemical Implications of Substituent Orientations (e.g., Axial vs. Equatorial)

In any stable chair-like conformation of the 1,4-oxazepane ring, substituent positions can be classified as either axial-like (pointing perpendicular to the general plane of the ring) or equatorial-like (pointing outwards from the ring's equator). wikipedia.orgminia.edu.eg The relative stability of a substituted oxazepane is highly dependent on the orientation of its substituents.

Generally, substituents prefer to occupy the equatorial position to minimize steric hindrance. numberanalytics.commasterorganicchemistry.com An axial substituent experiences repulsive steric interactions with other axial atoms on the same side of the ring, known as 1,3-diaxial interactions. numberanalytics.com These interactions increase the energy of the conformer, making it less stable. The larger the substituent, the greater the steric strain and the stronger the preference for the equatorial position. minia.edu.egnumberanalytics.com For this compound, this principle would apply to any additional substituents on other carbon atoms of the ring, which would preferentially adopt equatorial-like orientations in the most stable ring conformation.

Based on a thorough review of scientific literature, it is not possible to generate an article on the diastereomeric and enantiomeric purity assessment and control of the chemical compound This compound .

The primary reason is that the parent compound, this compound, is an achiral molecule. Due to a plane of symmetry passing through the oxygen and nitrogen atoms and the C7 carbon atom bearing the two phenyl groups, the molecule is superimposable on its mirror image. Consequently, it does not possess enantiomers, rendering the concept of enantiomeric purity assessment and control inapplicable.

Furthermore, for diastereomers to exist, the molecule would need to contain at least one other stereocenter in addition to a chiral center. As the parent compound is achiral and unsubstituted versions lack any stereocenters, there are no diastereomers to assess or control.

While searches did identify derivatives such as 4-Allyl-7,7-diphenyl-1,4-oxazepane (B1629033) hydrochloride, this specific derivative is also achiral. bldpharm.com

Research on the broader class of 1,4-oxazepanes does address stereochemical issues. For instance, studies on compounds like 6-hydroxy-7-phenyl-1,4-oxazepan-5-ones detail methods for synthesizing single enantiomers and likely employ techniques such as chiral chromatography for purity assessment. researchgate.net Similarly, research on chiral 1,4-benzoxazepines describes enantioselective synthesis and the determination of enantiomeric excess. nih.govacs.org However, these findings are specific to the respective substituted, chiral derivatives and are not applicable to the achiral nature of this compound.

An in-depth analysis of the chemical compound this compound through the lens of computational chemistry reveals significant insights into its structural and electronic properties. This article delves into the theoretical investigations of this compound, focusing on the application of Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations.

Theoretical and Computational Chemistry Investigations

Theoretical and computational chemistry provides a powerful framework for understanding the behavior of molecules at an atomic level. For 7,7-Diphenyl-1,4-oxazepane, these methods can elucidate its three-dimensional structure, electronic landscape, and dynamic behavior, which are crucial for predicting its reactivity and potential applications.

Reactivity and Mechanistic Studies of 7,7 Diphenyl 1,4 Oxazepane Analogues

Investigation of Reaction Pathways and Detailed Mechanistic Aspects (e.g., Nucleophilic Additions, Cyclization Cascades)

The synthesis and reactions of 1,4-oxazepanes involve a variety of sophisticated reaction pathways, often proceeding through complex cascades that efficiently build molecular complexity.

A notable strategy involves a copper-catalyzed cascade reaction that begins with 1-aryl-2-(phenyl(prop-2-ynyl)amino)ethanol derivatives. rsc.org These precursors, formed from the reaction of reduced monophenacyl anilines and propargyl bromide, undergo a reaction with sulfonyl azide (B81097) to yield 2,4-diaryl-1,4-oxazepan-7-ones. rsc.org The proposed mechanism does not involve the anticipated formation of an N-sulfonylimidate, but rather a pathway that gratifyingly furnishes the seven-membered lactam in good yield. rsc.org This process highlights a novel strategy involving an intramolecular nucleophilic addition to an N-sulfonylketenimine intermediate. rsc.org

Another versatile approach utilizes N-propargylamines as building blocks. researchgate.net These compounds have seen explosive growth in their application for synthesizing 1,4-oxazepane (B1358080) cores due to high atom economy and shorter synthetic routes. researchgate.net The mechanistic aspects of these transformations are a key focus of modern synthetic development. researchgate.net

Cyclization cascades are also prominent in the synthesis of aryl-fused 1,4-oxazepines. One such pathway involves an imine formation followed by two consecutive cyclizations through electrophilic aromatic substitution and nucleophilic addition reactions. researchgate.net This one-pot process can generate three new carbon-nitrogen or carbon-carbon bonds in a single operation. researchgate.net Furthermore, N-propargylic β-enaminones can undergo a 7-exo-dig cyclization to yield 2-methylene-2,3-dihydro-1,4-oxazepines. researchgate.net

Radical-based methods have also been employed. For instance, a dearomative radical cyclization/1,4-addition cascade using 3-(2-iodoethyl)indoles and substituted alkenes has been reported to create complex polycyclic systems. nih.gov The mechanism involves the reduction of the iodo-precursor to form a nucleophilic radical, which then adds to an electron-deficient alkene. The subsequent electrophilic radical undergoes cyclization to build the new ring system. nih.gov

Finally, classical condensations remain relevant. The reaction of 2-hydroxymethyl piperidine (B6355638) (2-HMP) with acrolein proceeds via a highly regioselective Michael 1,4-addition, leading directly to a seven-membered oxazepane ring in a single step. semanticscholar.org

| Reaction Type | Precursors | Key Mechanistic Step | Product | Reference |

| Copper-Catalyzed Cascade | 1-Aryl-2-(phenyl(prop-2-ynyl)amino)ethanol + Sulfonyl azide | Intramolecular nucleophilic addition to N-sulfonylketenimine | 2,4-Diaryl-1,4-oxazepan-7-one | rsc.org |

| 7-exo-dig Cyclization | N-Propargylic β-enaminones | Zinc-catalyzed cyclization | 2-Methylene-2,3-dihydro-1,4-oxazepines | researchgate.net |

| Michael Addition | 2-Hydroxymethyl piperidine + Acrolein | Regioselective 1,4-addition | Octahydro-3H-pyrido[2,1-c] smolecule.comresearchgate.netoxazepin-3-ol | semanticscholar.org |

| Radical Cascade | 3-(2-Iodoethyl)indoles + Alkenes | Radical cyclization/1,4-addition | Polycyclic indolines | nih.gov |

Stereoselectivity and Regioselectivity Control in Oxazepane Reactions

Controlling the three-dimensional arrangement of atoms is crucial for targeting specific biological pathways. smolecule.com The synthesis of 1,4-oxazepanes has seen significant advances in stereoselective and regioselective control.

A highly effective method for producing enantioenriched 1,4-benzoxazepines is through the enantioselective desymmetrization of 3-substituted oxetanes. acs.org This metal-free process is catalyzed by a confined chiral phosphoric acid, specifically a SPINOL-derived catalyst, which provides the desired seven-membered heterocycles in high yields and with high enantioselectivity (up to 94% ee). acs.org The reaction's success is attributed to a less ordered ring-closing transition state, which is challenging for seven-membered rings but achievable with the right catalyst. acs.org

Asymmetric Mannich reactions have also been developed for related systems. Dibenzo[b,f] smolecule.comresearchgate.netoxazepines can react with 3-fluorooxindoles in a process catalyzed by a bifunctional Cinchona alkaloid-derived thiourea. acs.org This reaction yields seven-membered cyclic amines containing challenging chiral tetrasubstituted C–F stereocenters with excellent diastereo- and enantioselectivities (>20:1 dr and >99% ee). acs.org

In the synthesis of novel 1,4-oxazepane-5-carboxylic acids, the stereochemistry of the final product is dictated by the starting material, L-Fmoc-HSe(TBDMS)-OH. rsc.org Detailed NMR analysis, including the study of vicinal 1H–1H couplings and NOE correlations, indicated that the flexible seven-membered ring exists predominantly in the most energetically favorable chair conformation. rsc.org However, achieving regioselectivity can be a challenge; cleavage of a precursor with trifluoroacetic acid (TFA) and triethylsilane (Et3SiH) yielded a mixture of diastereomers, and in the case of a fluorine-substituted phenyl group, the regioselectivity was compromised, yielding a lactone byproduct alongside the desired 1,4-oxazepane. rsc.org

| Reaction Type | Catalyst/Method | Key Feature | Stereochemical Outcome | Reference |

| Enantioselective Desymmetrization | Chiral Phosphoric Acid (SPINOL-derived) | Ring expansion of 3-tethered oxetanes | High enantioselectivity (≤94% ee) | acs.org |

| Asymmetric Mannich Reaction | Cinchona Alkaloid-derived Thiourea | Reaction of dibenzo[b,f] smolecule.comresearchgate.netoxazepines | Excellent diastereoselectivity (>20:1 dr) and enantioselectivity (>99% ee) | acs.org |

| Substrate-Controlled Synthesis | Chiral homoserine precursor | Spontaneous lactonization and cyclization | Configuration defined by starting material; chair conformation observed | rsc.org |

Reactivity Profiles of the 1,4-Oxazepane Ring System

The 1,4-oxazepane ring system exhibits a distinct reactivity profile governed by the presence of two heteroatoms and the conformational flexibility of the seven-membered ring. The nitrogen atom can act as a nucleophile, allowing for the introduction of various functional groups through substitution reactions. smolecule.com It also enables protonation and participation in acid-base reactions.

Under specific conditions, the oxazepane ring can be opened to produce linear compounds with different reactivity profiles. smolecule.com The stability of the ring is influenced by stereoelectronic effects. For instance, in related N-acyloxazolidines, the conjugation of the nitrogen lone pair with a carbonyl group (n(N)→π(C=O) delocalization) makes the intracyclic C–O bond stronger and the ring more resistant to cleavage. researchgate.net This principle suggests that substituents on the nitrogen of the 1,4-oxazepane ring can significantly modulate its stability and reactivity.

The seven-membered ring is conformationally flexible, but studies on substituted versions indicate a preference for a chair conformation as the most energetically favorable state. rsc.org The size of the morpholine (B109124) or 1,4-oxazepane ring has also been identified as an important factor for biological affinity in certain contexts. researchgate.net

Ring Transformations and Derivatization Reactions of Diphenyl-Substituted Oxazepanes

Once formed, the 1,4-oxazepane scaffold can be further modified to access a wider range of chemical diversity. The diphenyl substitution at the 7-position provides a stable anchor while allowing for reactions elsewhere on the ring.

Enantioenriched 1,4-benzoxazepines, synthesized via enantioselective desymmetrization, have been shown to undergo further transformations. acs.org These include N-debenzylation to free up the nitrogen atom for subsequent functionalization, as well as the conversion of a hydroxyl group into other functionalities. acs.org

The synthesis of 1,4-oxazepine (B8637140) derivatives containing additional functional groups, such as carbonyls, represents a key derivatization strategy. The formation of 1,4-oxazepane-2,5-diones from N-acyl amino acid precursors is one such example. researchgate.net The synthesis of these diones can be challenging due to the labile lactone and the preference of the amide bond for a trans-conformation, often requiring the use of removable N-protecting groups to achieve the desired cyclization. researchgate.netugent.be

Furthermore, the introduction of reactive handles during the synthesis allows for subsequent modifications. For example, iodine-containing 1,4-oxazepines can be elaborated into more complex structures through subsequent cross-coupling reactions, providing a platform for further biological studies. researchgate.net

Potential Applications and Future Research Directions

Role of Oxazepanes as Ligands in Organometallic Chemistry and Catalysis

The nitrogen and oxygen atoms within the 1,4-oxazepane (B1358080) scaffold provide potential coordination sites for metal ions, suggesting a role for these heterocycles as ligands in organometallic chemistry and catalysis. While direct studies on 7,7-Diphenyl-1,4-oxazepane as a ligand are not extensively documented, the broader class of N-heterocyclic carbenes (NHCs) with seven-membered rings have been successfully incorporated into metal complexes, such as NHC-Cu(I) complexes. beilstein-journals.org These complexes have shown utility as catalysts in various organic transformations, including cycloaddition reactions. beilstein-journals.org

The steric bulk provided by the two phenyl groups at the C7 position in this compound could be advantageous in creating a specific steric environment around a metal center. This can influence the selectivity and efficiency of catalytic reactions. Future research could focus on the synthesis and characterization of organometallic complexes featuring this compound or its derivatives as ligands. The evaluation of these complexes in catalytic processes such as cross-coupling reactions, hydrogenations, and asymmetric catalysis could unveil novel and highly selective catalysts. The development of chiral versions of these oxazepane ligands could be particularly fruitful for asymmetric catalysis. umich.edu

| Research Area | Potential Application of this compound | Key Features |

| Organometallic Chemistry | Ligand for transition metal complexes | Bidentate N,O-coordination, Steric influence of diphenyl groups |

| Homogeneous Catalysis | Control of selectivity and activity in catalytic reactions | Tunable steric and electronic properties |

| Asymmetric Catalysis | Chiral ligand for enantioselective transformations | Potential for chiral induction at the metal center |

Application of Oxazepane Scaffolds in Advanced Materials Science

The 1,4-oxazepane framework is a recognized scaffold in medicinal chemistry, forming the core of various biologically active compounds. rsc.org This positions oxazepane derivatives as advanced materials for biological applications. For instance, libraries of substituted oxazepanes can be synthesized to screen for new pharmaceutical leads. The 7,7-diphenyl substitution pattern can be a key feature in designing molecules with specific three-dimensional shapes to interact with biological targets.

Beyond pharmaceuticals, the properties of oxazepane-containing molecules could be harnessed for other advanced materials. The incorporation of the rigid and sterically demanding this compound unit into polymers or larger molecular architectures could lead to materials with unique physical and chemical properties. victrex.comaprcomposites.com.au For example, it could influence properties such as thermal stability, solubility, and molecular recognition capabilities. Research into oxazepane-containing polymers, dendrimers, or supramolecular assemblies could lead to the development of new materials for applications in areas like organic electronics, sensing, or separations. One report mentions the use of a 1,4-oxazepane derivative as a building block in the synthesis of materials with unique properties. smolecule.com

| Material Type | Potential Role of this compound | Potential Applications |

| Pharmaceuticals | Core scaffold for drug discovery | Development of new therapeutic agents |

| Polymers | Monomer unit to impart specific properties | High-performance plastics, functional materials |

| Supramolecular Assemblies | Building block for self-assembly | Molecular recognition, host-guest chemistry |

Development of Chiral Oxazepane Templates for Asymmetric Organic Synthesis

The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry and pharmaceutical development. Chiral, non-racemic 1,4-oxazepane derivatives have emerged as valuable templates and building blocks in asymmetric synthesis. nih.govacs.org The development of practical synthetic routes to chiral 6,7-trans-disubstituted-1,4-oxazepanes highlights their potential as scaffolds for drug candidates. researchgate.net

Specifically, chiral 1,4-oxazepanes can be used as auxiliaries to control the stereochemical outcome of reactions. The inherent chirality of the oxazepane ring can direct the approach of reagents to a prochiral center, leading to the preferential formation of one enantiomer. Furthermore, chiral oxazepane-based catalysts are being explored. For example, chiral Brønsted acids have been used to catalyze the enantioselective desymmetrization of oxetanes to produce enantioenriched 1,4-benzoxazepines. nih.govacs.org This demonstrates the potential for developing catalytic systems based on the chiral oxazepane framework.

Future research will likely focus on expanding the library of chiral oxazepane templates and catalysts. The synthesis of novel chiral derivatives of this compound, where chirality is introduced at other positions of the ring, could lead to new and more effective tools for asymmetric synthesis.

| Approach | Role of Chiral Oxazepanes | Example Application |

| Chiral Auxiliaries | Temporary incorporation to direct stereochemistry | Asymmetric alkylations, aldol (B89426) reactions |

| Chiral Catalysts | As the core of a catalytic species | Enantioselective desymmetrization, reductions |

| Chiral Building Blocks | Incorporation into the final target molecule | Synthesis of complex chiral molecules |

Exploration of Novel Synthetic Methodologies for Seven-Membered Heterocycles

The synthesis of seven-membered rings like 1,4-oxazepane presents a significant challenge in organic chemistry due to entropic and enthalpic barriers. The development of new and efficient synthetic methods for these heterocycles is an active area of research. researchgate.net A variety of strategies have been explored for the synthesis of the 1,4-oxazepane core. rsc.org

One approach involves the reaction of Schiff bases with cyclic anhydrides, such as succinic anhydride (B1165640), to form 1,3-oxazepane-4,7-diones. researchgate.net Another reported method is the copper-catalyzed cascade reaction involving intramolecular nucleophilic addition to an N-sulfonylketenimine to furnish 1,4-diaryl oxazepan-7-ones. rsc.org The synthesis of 7,7-diphenyl-hexahydro-1,4-oxazepine has been documented, providing a direct route to the specific compound of interest. prepchem.comprepchem.com

Future research in this area will likely focus on developing more atom-economical, stereoselective, and environmentally friendly methods for the synthesis of 1,4-oxazepanes. This could involve the use of novel catalysts, tandem reactions, or flow chemistry approaches. The development of modular synthetic routes that allow for the easy diversification of the oxazepane scaffold, including the introduction of the 7,7-diphenyl moiety, will be crucial for exploring the full potential of this class of compounds.

| Synthetic Strategy | Description | Key Features |

| Cycloaddition Reactions | Reaction of imines with anhydrides | Formation of dione (B5365651) derivatives |

| Cascade Reactions | Multi-step process in a single pot | Increased efficiency and reduced waste |

| Direct Synthesis | Specific routes to target compounds | Access to specific derivatives like this compound |

Computational Design and Predictive Modeling for Novel Oxazepane Architectures

Computational chemistry offers powerful tools for the design and prediction of the properties of new molecules, including novel oxazepane architectures. bohrium.comresearcher.liferesearchgate.net Techniques such as Density Functional Theory (DFT) can be used to study the electronic structure and reactivity of oxazepane derivatives. bohrium.comresearchgate.net This information can guide the design of new compounds with desired properties.

Molecular docking studies can predict how oxazepane-based molecules might interact with biological targets, aiding in the design of new drugs. bohrium.comresearchgate.net Furthermore, Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of oxazepane derivatives with their biological activity. A 3D-QSAR model for a series of 1,4-oxazepane derivatives as dopamine (B1211576) D4 receptor ligands has been reported, demonstrating the utility of this approach. acs.org

The future of this field lies in the development of more sophisticated computational models that can accurately predict not only the properties of individual molecules but also the behavior of materials derived from them. The use of artificial intelligence and machine learning in conjunction with computational chemistry could accelerate the discovery of new oxazepane-based ligands, materials, and catalysts. These predictive models can help to prioritize synthetic targets, reducing the time and resources required for experimental work.

| Computational Method | Application for Oxazepanes | Outcome |

| Density Functional Theory (DFT) | Study of electronic structure and reactivity | Understanding of molecular properties |

| Molecular Docking | Prediction of binding to biological targets | Design of new drug candidates |

| 3D-QSAR | Correlation of structure with biological activity | Predictive models for ligand design |

Q & A

Q. What are the common synthetic routes for preparing 7,7-Diphenyl-1,4-oxazepane, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves cyclization reactions of diamines with carbonyl-containing precursors. For example, substituted oxazepanes can be synthesized via nucleophilic substitution or condensation reactions using fatty acid derivatives or ketones . Key parameters include solvent polarity (e.g., dichloromethane or THF), temperature control (often 60–80°C), and catalysts like p-toluenesulfonic acid. Post-synthetic purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is critical to isolate the target compound .

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer : Combine 1H/13C NMR to confirm substitution patterns (e.g., phenyl groups at C7) and FT-IR to identify functional groups (C-O-C stretching at ~1100 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight (±2 ppm accuracy). For crystalline derivatives, single-crystal X-ray diffraction resolves bond angles and dihedral angles, as demonstrated for structurally related ethyl 7-oxo-3,5-diphenyl-1,4-diazepane-2-carboxylate .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Discrepancies often arise from variations in assay conditions or substituent effects. For example:

- In vitro assays : Standardize cell lines (e.g., HepG2 for cytotoxicity) and control solvent concentrations (DMSO ≤0.1% v/v) to minimize false positives .

- Structure-Activity Relationship (SAR) : Compare analogs (e.g., 7-cyclopropyl or 7-fluorophenyl derivatives) to isolate substituent effects. Computational docking (AutoDock Vina) can predict binding affinities to targets like cytochrome P450 enzymes .

Q. How can computational methods optimize the synthesis of this compound derivatives for specific applications?

- Methodological Answer : Use density functional theory (DFT) to model reaction transition states and identify energy barriers. For example, B3LYP/6-31G(d) calculations predict regioselectivity in nucleophilic substitution reactions . Molecular dynamics simulations (e.g., GROMACS) assess stability in biological membranes, guiding modifications for enhanced bioavailability .

Q. What advanced techniques characterize the supramolecular interactions of this compound in crystal lattices?

- Methodological Answer : X-ray crystallography (Mo-Kα radiation, λ = 0.71073 Å) reveals intermolecular forces like C–H···π interactions between phenyl groups. For non-crystalline samples, solid-state NMR (13C CP-MAS) probes hydrogen bonding and packing motifs . Pair distribution function (PDF) analysis complements XRD for amorphous phases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products